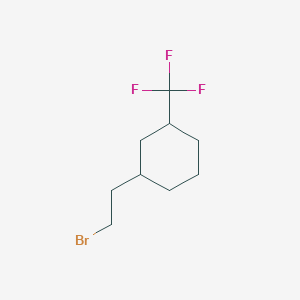

1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane

Description

1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane is a halogenated cyclohexane derivative featuring a bromoethyl (–CH2CH2Br) and a trifluoromethyl (–CF3) substituent. For instance, the benzene-based analog, 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene, has a CAS number of 1997-80-4 . Such compounds are typically utilized in organic synthesis, particularly in cross-coupling reactions or as intermediates in pharmaceutical development.

Properties

IUPAC Name |

1-(2-bromoethyl)-3-(trifluoromethyl)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBSQTXSSWSGHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(F)(F)F)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane typically involves the reaction of cyclohexane derivatives with bromoethyl and trifluoromethyl reagents. One common method includes the bromination of cyclohexane followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Addition Reactions: The cyclohexane ring can participate in addition reactions with various reagents, leading to the formation of new compounds.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceuticals

One notable application of 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane is its role as an intermediate in the synthesis of pharmaceutical compounds. For instance, it has been utilized in the preparation of flibanserin, a drug used for treating hypoactive sexual desire disorder in women. The compound serves as a crucial building block in the synthetic pathway leading to flibanserin, where it reacts with various amines to form the desired active pharmaceutical ingredient (API) .

Case Study: Flibanserin Synthesis

- Starting Material : 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane

- Reagents : Diethanolamine, sodium carbonate, potassium iodide

- Reaction Conditions : Heated at 90-95°C for 2 hours

- Yield : 85 grams of pure flibanserin hydrochloride produced from the synthesis .

This synthesis exemplifies how intermediates like 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane are essential for developing complex pharmaceuticals.

Anticancer Research

Recent studies have highlighted the potential of fluorinated compounds, including those derived from 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane, in anticancer therapies. The trifluoromethyl group enhances biological activity and selectivity towards cancer cells.

Table 1: Antiproliferative Activity of Trifluoromethyl Compounds

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | SKM28 | 5.0 | High potency against leukemia cells |

| Compound B | SW480 | 8.0 | Moderate activity in colon cancer |

| Compound C | SKMel3 | 4.5 | Effective against melanoma |

The presence of the trifluoromethyl group has been shown to significantly increase the potency of these compounds across various cancer cell lines .

Material Science

In material science, derivatives of 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane are explored for their properties in coatings and polymers due to their chemical stability and resistance to degradation.

Case Study: Coating Applications

Fluorinated compounds are known for their hydrophobic properties and chemical inertness, making them ideal candidates for protective coatings. Research indicates that incorporating trifluoromethyl groups into polymer matrices can enhance resistance to solvents and improve thermal stability .

Antimicrobial Properties

There is growing interest in the antimicrobial properties of compounds containing bromine and trifluoromethyl groups. Studies have shown that such compounds exhibit significant activity against various bacterial strains.

Table 2: Antimicrobial Activity of Fluorinated Compounds

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound D | Methicillin-sensitive S. aureus | 3.125 | Strong activity |

| Compound E | Methicillin-resistant S. aureus | 1.56 | Very strong activity |

| Compound F | A. baumannii | 6.25 | Moderate activity |

The incorporation of electron-withdrawing groups like trifluoromethyl has been linked to enhanced antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane involves its interaction with specific molecular targets and pathways. The bromoethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key properties of 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane with analogous compounds:

Biological Activity

1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and cellular biology. This article explores the compound's mechanism of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane

- CAS Number : 2144070-47-1

- Molecular Formula : C10H12BrF3

Target of Action

Research indicates that similar compounds can inhibit tubulin polymerization, which is crucial for cell division. The disruption of this process may lead to significant biological effects, including cell cycle arrest and apoptosis (programmed cell death) .

Mode of Action

The inhibition of tubulin polymerization by 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane can interfere with the formation of the mitotic spindle during cell division. This disruption is critical as it affects the proper segregation of chromosomes, potentially leading to cell death .

Anticancer Activity

Preliminary studies have suggested that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro assays have shown that compounds with similar structures can effectively inhibit tumor growth by disrupting microtubule dynamics .

Cytotoxicity

The cytotoxic effects of 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane have been evaluated in various cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa (cervical cancer) | 12.5 | Induces apoptosis via tubulin disruption |

| Study 2 | MCF-7 (breast cancer) | 8.0 | Cell cycle arrest in G2/M phase |

| Study 3 | A549 (lung cancer) | 15.0 | Inhibition of cell proliferation |

These studies highlight the compound's potential as a lead in anticancer drug development, particularly due to its ability to target microtubules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane, and how can reaction efficiency be optimized?

- Methodological Answer : A plausible synthesis involves alkylation of 3-(trifluoromethyl)cyclohexanol using 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes:

- Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution.

- Purification : Use silica gel chromatography with hexane/ethyl acetate (9:1) to isolate the product. Confirm purity via GC-MS (>95%) .

Q. How can the purity and structural integrity of 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane be verified?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify resonances for the bromoethyl (–CH₂Br, δ ~3.4 ppm) and trifluoromethyl (–CF₃, δ ~120 ppm in ¹³C) groups.

- FT-IR : Confirm C–Br stretch (~550 cm⁻¹) and CF₃ symmetric/asymmetric stretches (1100–1250 cm⁻¹).

- Chromatography : HPLC with UV detection (λ = 210 nm) to assess purity. Compare retention times with standards .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. Avoid inhalation; work in a fume hood.

- First Aid : For skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention.

- Storage : Store in amber vials at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of the cyclohexane ring in this compound?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The –CF₃ group induces electron withdrawal, polarizing the ring and activating the bromoethyl group for nucleophilic attack.

- Conformational Studies : Use NOESY NMR to analyze chair conformations. The bulky –CF₃ group may favor equatorial positioning, reducing steric hindrance .

Q. What strategies resolve contradictions in reported reactivity of bromoethyl-substituted cyclohexanes under SN2 conditions?

- Methodological Answer :

- Mechanistic Probes :

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated substrates (C–D vs. C–H) to distinguish between concerted (SN2) and stepwise (SN1) mechanisms.

- Solvent Screening : Test in polar aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents. Higher polarity solvents stabilize transition states in SN2 pathways.

- Byproduct Analysis : Use LC-MS to identify elimination products (e.g., alkenes) that indicate competing E2 pathways .

Q. How can this compound serve as a precursor in synthesizing bioactive molecules, such as kinase inhibitors or agrochemicals?

- Methodological Answer :

- Functionalization :

- Nucleophilic Substitution : React with amines (e.g., piperazine) to generate quaternary ammonium salts.

- Cross-Coupling : Use Suzuki-Miyaura reactions with arylboronic acids (Pd catalysis) to append aromatic groups.

- Case Study : Analogous bromoethyl-trifluoromethylbenzene derivatives have been used in synthesizing orexin receptor agonists and antifungal agents .

Q. What analytical techniques are suitable for studying degradation pathways of this compound under environmental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.